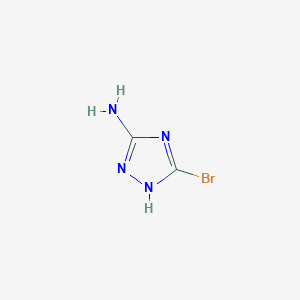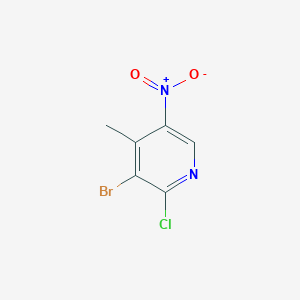
5-Bromo-1H-1,2,4-triazol-3-amine
描述
5-Bromo-1H-1,2,4-triazol-3-amine: is an organic compound with the molecular formula C2H3BrN4 and a molecular weight of 162.98 g/mol . It is a white to light yellow solid that is used as a building block in the synthesis of various biologically active molecules . This compound is particularly notable for its applications in medicinal chemistry, where it serves as a precursor to drugs with antimicrobial, antiviral, and anticancer properties .
作用机制
Target of Action
Triazole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
It is known that triazole derivatives can affect a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Result of Action
It is known that triazole derivatives have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that the compound is a highly unstable solid that needs to be stored at low temperatures and should avoid contact with strong oxidizers and acids .
生化分析
Biochemical Properties
5-Bromo-1H-1,2,4-triazol-3-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in nitrogen metabolism, such as amidases and nitrilases . These interactions are typically characterized by the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, influencing their structural conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can modulate gene expression by acting as a transcriptional regulator, thereby affecting the expression levels of genes involved in cell proliferation, differentiation, and apoptosis . Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound has been found to inhibit the activity of certain kinases by occupying their ATP-binding sites . Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their binding to DNA .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures can lead to its gradual breakdown . In in vitro studies, the long-term effects of this compound on cellular function have been observed, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to enhance cellular function and promote cell survival . At higher doses, it can induce toxic effects, such as oxidative stress and apoptosis . Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nitrogen metabolism . It interacts with enzymes such as amidases and nitrilases, influencing the conversion of nitrogen-containing compounds . This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by factors such as pH and the presence of specific binding proteins .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which are crucial for its activity and function . It is often found in the cytoplasm and nucleus, where it interacts with various biomolecules . The subcellular localization of this compound is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell .
准备方法
Synthetic Routes and Reaction Conditions:
Bromination of 1H-1,2,4-triazol-3-amine: One common method involves the bromination of 1H-1,2,4-triazol-3-amine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Cyclization Reactions: Another method involves the cyclization of appropriate precursors in the presence of brominating agents.
Industrial Production Methods: Industrial production typically involves large-scale bromination reactions, where the reaction conditions are optimized for yield and purity. The process is carried out under inert gas (nitrogen or argon) at temperatures between 2–8°C to prevent decomposition .
化学反应分析
Types of Reactions:
Substitution Reactions: 5-Bromo-1H-1,2,4-triazol-3-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, and amines.
Oxidation Products: Oxidation can lead to the formation of various oxidized derivatives.
科学研究应用
Chemistry: : 5-Bromo-1H-1,2,4-triazol-3-amine is used as a building block in the synthesis of complex organic molecules.
Biology: : It is used in the development of biologically active compounds, including enzyme inhibitors and receptor antagonists.
Medicine: : This compound serves as a precursor in the synthesis of drugs with antimicrobial, antiviral, and anticancer properties.
Industry: : It is used in the production of agrochemicals and other industrial chemicals.
相似化合物的比较
Similar Compounds
5-Chloro-1H-1,2,4-triazol-3-amine: Similar in structure but with a chlorine atom instead of bromine.
5-Iodo-1H-1,2,4-triazol-3-amine: Contains an iodine atom instead of bromine.
Uniqueness
Reactivity: The bromine atom in 5-Bromo-1H-1,2,4-triazol-3-amine makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts.
Biological Activity: The unique electronic properties of the bromine atom can lead to different biological activities, making it a valuable compound in drug development.
属性
IUPAC Name |
5-bromo-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrN4/c3-1-5-2(4)7-6-1/h(H3,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHPUEUAQIHNFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666708 | |
| Record name | 5-Bromo-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389122-08-1 | |
| Record name | 5-Bromo-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![5-{[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B1439101.png)

![2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate](/img/structure/B1439104.png)

